(Triphenylphosphoranylidene)acetonitrile

Catalog No.
S704475
CAS No.
16640-68-9
M.F
C20H16NP
M. Wt
301.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Triphenylphosphoranylidene)acetonitrile

CAS Number

16640-68-9

Product Name

(Triphenylphosphoranylidene)acetonitrile

IUPAC Name

2-(triphenyl-λ5-phosphanylidene)acetonitrile

Molecular Formula

C20H16NP

Molecular Weight

301.3 g/mol

InChI

InChI=1S/C20H16NP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17H

InChI Key

APISVOVOJVZIBA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=CC#N)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)P(=CC#N)(C2=CC=CC=C2)C3=CC=CC=C3

Organic Synthesis

(Triphenylphosphoranylidene)acetonitrile serves as a versatile building block in organic synthesis due to its unique reactivity profile. The presence of the electron-withdrawing triphenylphosphine group activates the methylene group, making it susceptible to nucleophilic attack. This property allows for the formation of various carbon-carbon bonds through reactions like:

  • Wittig reaction

    (Triphenylphosphoranylidene)acetonitrile reacts with carbonyl compounds (aldehydes and ketones) to form alkenes in a stereoselective manner.

  • Horner-Wadsworth-Emmons (HWE) reaction

    This reaction utilizes (Triphenylphosphoranylidene)acetonitrile to generate α,β-unsaturated carbonyl compounds by reacting with aldehydes and ketones.

  • Phosphonium ylide formation

    The compound can be deprotonated by strong bases to generate a phosphonium ylide, which acts as a nucleophile in various C-C bond forming reactions.

Catalyst Development

(Triphenylphosphoranylidene)acetonitrile can be employed as a ligand in the development of transition-metal catalysts. The triphenylphosphine group acts as a Lewis base, coordinating with the metal center and influencing its catalytic activity. These catalysts find applications in various organic transformations, including:

  • Hydrocarbon metathesis

    This process involves the exchange of alkylidene groups between olefins, and (Triphenylphosphoranylidene)acetonitrile-based catalysts have been explored for this purpose.

  • C-H bond activation

    The activation of inert C-H bonds is a crucial step in many synthetic processes, and (Triphenylphosphoranylidene)acetonitrile-ligated catalysts have been investigated for this transformation.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16640-68-9

Wikipedia

(Triphenylphosphoranylidene)acetonitrile

Dates

Modify: 2023-08-15
Shi et al. Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting. Nature Chemistry, doi: 10.1038/s41557-021-00767-2, published online 16 September 2021

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